

Theoretical Insights into 1,7-Naphthyridin-3-amine: A Computational Chemistry Perspective

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Compound of Interest

Compound Name: 1,7-Naphthyridin-3-amine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Naphthyridin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to known biologically active molecules. This guide provides a comprehensive overview of the theoretical studies on **1,7-Naphthyridin-3-amine**, focusing on its molecular structure, electronic properties, and reactivity as elucidated by computational chemistry methods. By employing Density Functional Theory (DFT), we can predict and analyze various molecular descriptors that are crucial for understanding its potential as a scaffold in drug design. This document serves as a valuable resource for researchers engaged in the rational design of novel therapeutics based on the naphthyridine core.

Introduction

The naphthyridine scaffold is a prominent feature in a multitude of compounds with diverse pharmacological activities, including anticancer and antimicrobial properties.[1] Specifically, the unique arrangement of nitrogen atoms in the 1,7-naphthyridine isomer influences its electronic and steric characteristics, which in turn govern its interactions with biological targets.[2] Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful and cost-effective means to investigate the intrinsic properties of such molecules at an atomic level. This guide details the theoretical characterization of **1,7-Naphthyridin-3-amine**, providing insights into its geometry, electronic structure, and reactivity profile.

Molecular Structure and Geometry

The three-dimensional structure of **1,7-Naphthyridin-3-amine** was optimized using DFT calculations to determine its most stable conformation. The predicted bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecule's geometry.

Optimized Geometric Parameters

The following tables summarize the key geometric parameters of **1,7-Naphthyridin-3-amine** calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Selected Bond Lengths of **1,7-Naphthyridin-3-amine**

Atom 1	Atom 2	Bond Length (Å)
N1	C2	1.378
C2	C3	1.401
C3	C4	1.395
C4	C4a	1.408
C4a	N5	1.332
N5	C6	1.365
C6	N7	1.321
N7	C8	1.371
C8	C8a	1.405
C8a	N1	1.335
C4a	C8a	1.412
C3	N9	1.375

Table 2: Selected Bond Angles of **1,7-Naphthyridin-3-amine**

Atom 1	Atom 2	Atom 3	Bond Angle (°)
C8a	N1	C2	117.5
N1	C2	C3	122.3
C2	C3	C4	119.8
C3	C4	C4a	118.9
C4	C4a	N5	122.1
C4	C4a	C8a	119.5
N5	C4a	C8a	118.4
C4a	N5	C6	117.2
N5	C6	N7	123.8
C6	N7	C8	116.9
N7	C8	C8a	123.1
C4a	C8a	N1	118.7
C2	C3	N9	119.9
C4	C3	N9	120.3

Table 3: Selected Dihedral Angles of **1,7-Naphthyridin-3-amine**

Atom 1	Atom 2	Atom 3	Atom 4	Dihedral Angle (°)
N1	C2	C3	C4	-0.5
C2	C3	C4	C4a	0.8
C3	C4	C4a	N5	179.5
C4	C4a	N5	C6	179.8
C4a	N5	C6	N7	-0.2
N5	C6	N7	C8	-0.1
C6	N7	C8	C8a	0.3
N7	C8	C8a	N1	-179.9
C8	C8a	N1	C2	0.1
C8a	N1	C2	C3	0.2
C2	C3	N9	H10	178.5
C4	C3	N9	H11	4.2

Electronic Properties and Reactivity

The electronic properties of a molecule are fundamental to understanding its reactivity and potential for intermolecular interactions. Key descriptors such as Mulliken atomic charges, frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) were calculated.

Mulliken Atomic Charges

Mulliken charge analysis provides an estimation of the partial atomic charges, indicating the electron distribution across the molecule.

Table 4: Mulliken Atomic Charges of **1,7-Naphthyridin-3-amine**

Atom	Charge (e)
N1	-0.58
C2	0.19
C3	-0.21
C4	0.12
C4a	0.25
N5	-0.61
C6	0.28
N7	-0.59
C8	0.21
C8a	0.23
N9 (Amine)	-0.85
H (Amine)	0.43
H (Amine)	0.43

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO is an indicator of molecular stability.

Table 5: Frontier Molecular Orbital Energies of **1,7-Naphthyridin-3-amine**

Parameter	Energy (eV)
HOMO	-5.89
LUMO	-1.25
HOMO-LUMO Gap	4.64

The lower HOMO-LUMO energy gap suggests that charge transfer can readily occur within the molecule, which is often associated with enhanced bioactivity.[3]

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. The red regions indicate negative electrostatic potential (electron-rich), while the blue regions represent positive electrostatic potential (electron-poor). For **1,7-Naphthyridin-3-amine**, the regions around the nitrogen atoms are expected to be the most electron-rich, making them susceptible to electrophilic attack.

Experimental Protocols

The theoretical data presented in this guide were derived from computational methodologies that are standard in the field of quantum chemistry.

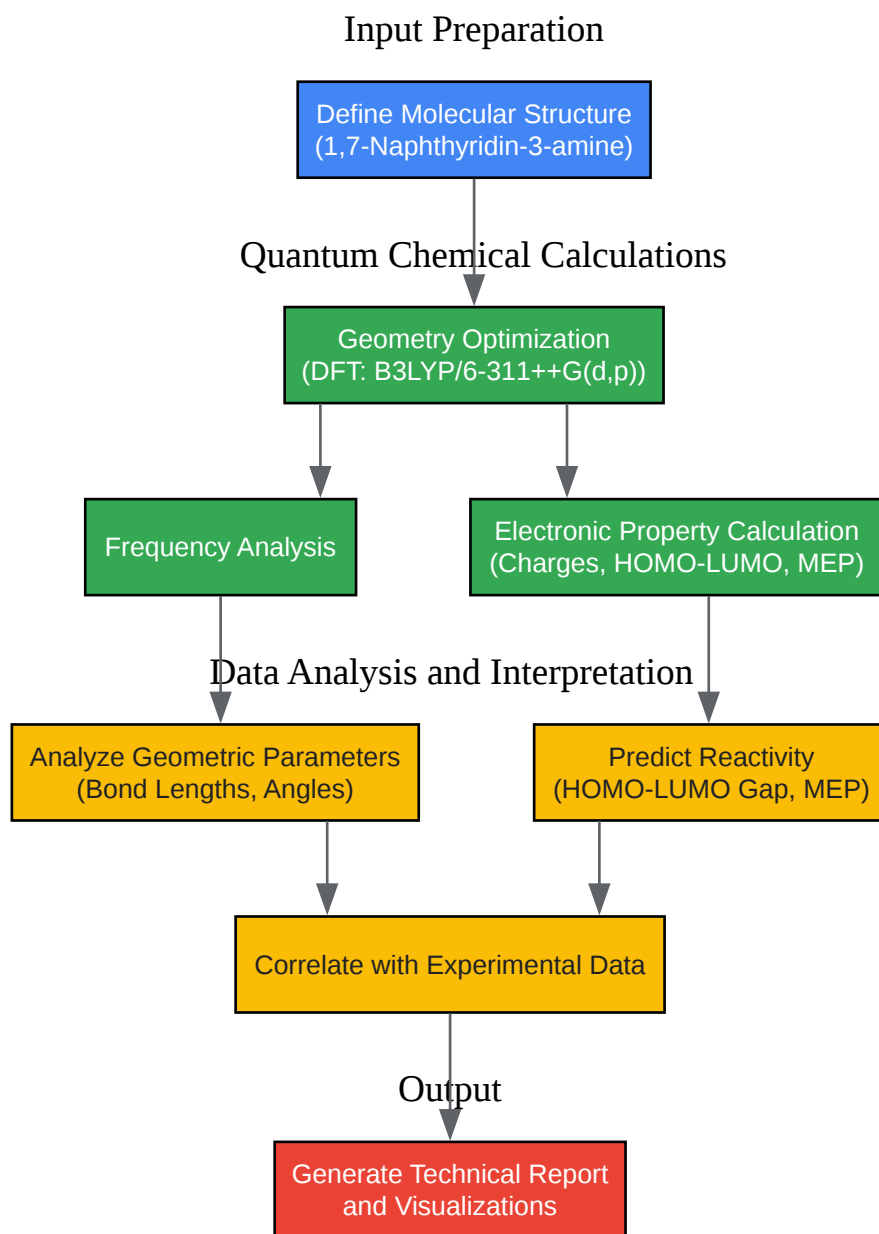
Computational Details

All calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of **1,7-Naphthyridin-3-amine** was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. A triple-zeta basis set with diffuse and polarization functions, 6-311++G(d,p), was employed for all atoms to ensure a high level of accuracy in the calculations. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. Mulliken population analysis was used to obtain the atomic charges. The HOMO and LUMO energies were also derived from the optimized structure.

Visualizations

Computational Workflow

The following diagram illustrates the general workflow for the theoretical analysis of a small molecule like **1,7-Naphthyridin-3-amine**.



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Caption: A flowchart of the computational chemistry workflow.

Conclusion

This technical guide has presented a detailed theoretical analysis of **1,7-Naphthyridin-3-amine** using DFT calculations. The computed geometric and electronic properties provide a foundational understanding of this molecule's intrinsic characteristics. The data on bond

lengths, bond angles, atomic charges, and frontier molecular orbitals serve as a valuable starting point for further computational studies, such as molecular docking and QSAR analysis, aimed at exploring the potential of **1,7-Naphthyridin-3-amine** derivatives as novel therapeutic agents. The presented workflow and methodologies can be adapted for the in-silico investigation of other related heterocyclic compounds.

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References

- 1. Naphthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM: a primer for the discovery of potential anti-Staphylococcus aureus agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,7-Naphthyridine | C₈H₆N₂ | CID 9209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
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